
Androst-5-ene-3,6,17-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-5-ene-3,6,17-triol: is a steroidal compound with the molecular formula C19H30O3 . It is a triol, meaning it contains three hydroxyl groups (-OH) attached to its steroid backbone. This compound is part of the androstane family and is structurally related to other androstene steroids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of androst-5-ene-3,6,17-triol typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of androst-5-ene-3,17-dione at the 6th position. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar hydroxylation and reduction reactions. The process is optimized for yield and purity, often involving chromatographic purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Androst-5-ene-3,6,17-triol can undergo oxidation reactions to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, which can then be substituted with nucleophiles.
Major Products:
Oxidation: Formation of androst-5-ene-3,6,17-trione.
Reduction: Formation of this compound derivatives with reduced double bonds.
Substitution: Formation of various substituted androst-5-ene derivatives.
Scientific Research Applications
Chemistry: Androst-5-ene-3,6,17-triol is used as an intermediate in the synthesis of other steroidal compounds. Its unique structure allows for the exploration of various chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor to other biologically active steroids.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects. It is also studied for its role in hormone regulation and metabolism.
Industry: In the pharmaceutical industry, this compound is used in the development of steroid-based drugs. Its derivatives are explored for various medicinal properties.
Mechanism of Action
Androst-5-ene-3,6,17-triol exerts its effects through interactions with steroid hormone receptors and enzymes involved in steroid metabolism. It can modulate the activity of nuclear hormone receptors, influencing gene expression and cellular responses. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Androst-5-ene-3,17-diol: A related compound with hydroxyl groups at the 3rd and 17th positions.
Androst-5-ene-3,7,17-triol: Another triol with hydroxyl groups at the 3rd, 7th, and 17th positions.
Androst-5-ene-3,11,17-triol: A triol with hydroxyl groups at the 3rd, 11th, and 17th positions.
Uniqueness: Androst-5-ene-3,6,17-triol is unique due to the specific placement of its hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and receptors, making it valuable for targeted research and therapeutic applications.
Properties
Molecular Formula |
C19H30O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-14,17,20-22H,3-10H2,1-2H3/t11?,12-,13-,14-,17?,18+,19-/m0/s1 |
InChI Key |
NIDCVAGWUPRSFF-JIOOIZBISA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CC(=C4[C@@]3(CCC(C4)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=C4C3(CCC(C4)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


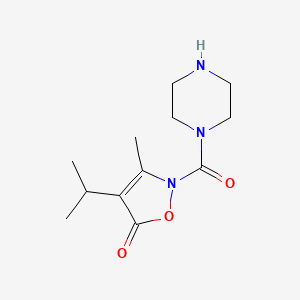
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
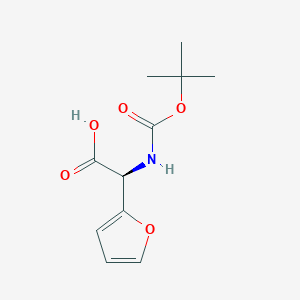
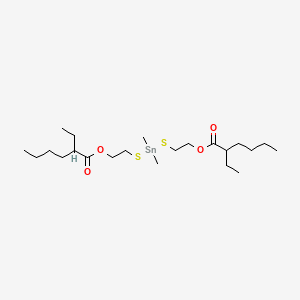
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
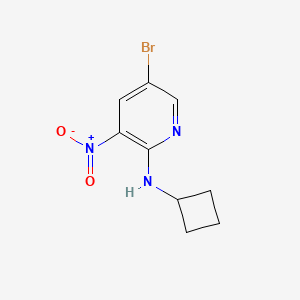

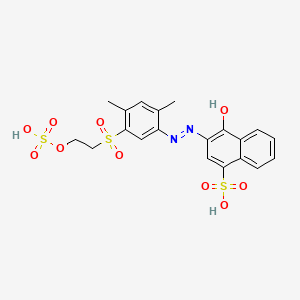
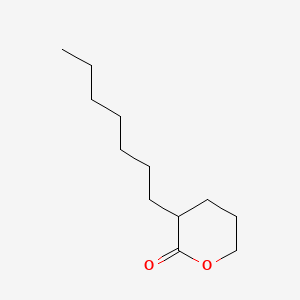
![Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
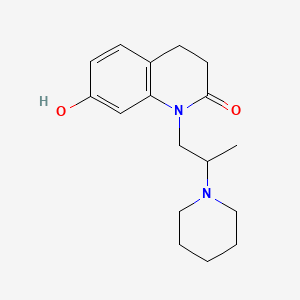
![[[(Aminocyclohexyl)amino]methyl]phenol](/img/structure/B13793531.png)
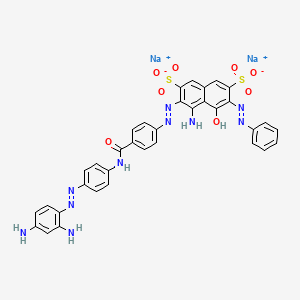
![1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI)](/img/structure/B13793537.png)
